molecular formula C9H17NO2S B2517579 Ethyl 4-ethylthiomorpholine-2-carboxylate CAS No. 2097800-27-4

Ethyl 4-ethylthiomorpholine-2-carboxylate

Cat. No.: B2517579
CAS No.: 2097800-27-4
M. Wt: 203.3
InChI Key: GXNPDXJKHDTPFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate typically involves the reaction of this compound with various reagents under controlled conditions. One common method involves the reaction of thiomorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethylthiomorpholine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-ethylthiomorpholine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s thiomorpholine ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-ethylthiomorpholine-2-carboxylate can be compared with other thiomorpholine derivatives, such as:

The uniqueness of this compound lies in its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds .

Biological Activity

Ethyl 4-ethylthiomorpholine-2-carboxylate (CAS: 2097800-27-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C9_9H17_{17}NO2_2S
  • Molar Mass : 203.3 g/mol
  • IUPAC Name : this compound
  • Structure : Chemical Structure

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nitric Oxide Production : The compound is known to produce nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. NO production is particularly significant in macrophages, where it mediates tumoricidal and bactericidal actions .
  • Inflammatory Mediators : this compound enhances the synthesis of pro-inflammatory mediators such as interleukin 6 (IL6) and interleukin 8 (IL8), which are vital in the inflammatory response .
  • Cysteine S-Nitrosylation : The compound exhibits nitrosylase activity, mediating cysteine S-nitrosylation of various cytoplasmic target proteins. This post-translational modification plays a role in regulating protein function and cellular signaling pathways .

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • A study demonstrated that the compound significantly increased NO levels in macrophages, contributing to enhanced bactericidal activity against pathogens .
  • Another research focused on its ability to modulate inflammatory pathways, showing that treatment with this compound led to elevated levels of IL6 and IL8 in cultured cells, indicating its potential role in inflammatory diseases .

Properties

IUPAC Name

ethyl 4-ethylthiomorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPDXJKHDTPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCSC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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